Herbimycin B
Description
Historical Context of Ansamycin (B12435341) Antibiotics in Biomedical Research
The ansamycin antibiotics are a class of macrolactams characterized by an aliphatic ansa chain connected to two non-adjacent positions of an aromatic nucleus. rsc.orgtaylorandfrancis.com The first members of this family, the rifamycins, were isolated in 1959 from Amycolatopsis mediterranei and were found to be potent inhibitors of bacterial RNA synthesis. researchgate.net This discovery marked the beginning of extensive research into ansamycins, revealing their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. researchgate.netnih.gov The introduction of antibiotics like rifamycin (B1679328) into clinical practice revolutionized the treatment of infectious diseases. nih.gov Over the years, the unique structural features and diverse biological activities of ansamycins have made them a focal point of drug discovery and biomedical research. taylorandfrancis.comnih.gov
Discovery and Initial Research Perspectives on Herbimycin B
This compound, a benzoquinonoid ansamycin, was discovered in the late 1970s. medchemexpress.comnih.gov It was initially identified due to its herbicidal effects on a variety of monocotyledonous and dicotyledonous plants. medchemexpress.com Early research also revealed its ability to inhibit the activity of the Tobacco Mosaic Virus (TMV) and to show effects on HeLa and Ehrlich cells. medchemexpress.com The initial discovery of this compound, along with its related compounds Herbimycin A and C, highlighted their potential as biologically active molecules, although their initial characterization showed weak antibacterial and antifungal properties. nih.gov
Structural Relationship of this compound to Related Benzoquinone Ansamycins (e.g., Geldanamycin)
This compound belongs to the benzoquinone ansamycin subclass, which also includes the well-studied compound Geldanamycin (B1684428). nih.govmdpi.com Both this compound and Geldanamycin are produced by different strains of the bacterium Streptomyces hygroscopicus. nih.govmdpi.com They share the same fundamental polyketide synthase (PKS)-derived carbon skeleton but differ in their substitution patterns, particularly at positions C-11, C-15, and C-17. nih.govnih.gov
The structural distinctions between these molecules are a result of different post-PKS tailoring enzymes in their respective biosynthetic pathways. nih.gov It is believed that both compounds originate from a common hypothetical intermediate, progeldanamycin, with their structural diversification occurring in subsequent biosynthetic steps. nih.gov
Table 1: Comparison of Structural Features of this compound and Geldanamycin
| Feature | This compound | Geldanamycin |
| Core Structure | Benzoquinone Ansamycin | Benzoquinone Ansamycin |
| Producing Organism | Streptomyces hygroscopicus | Streptomyces hygroscopicus |
| Shared Precursor | Progeldanamycin | Progeldanamycin |
| Key Structural Differences | Different substitution patterns at C-11, C-15, and C-17 | Different substitution patterns at C-11, C-15, and C-17 |
Significance of this compound as a Research Probe in Cellular Biology
The initial observation that herbimycins could revert the transformed morphology of cells infected with Rous sarcoma virus to a normal state sparked significant interest in their mechanism of action. jst.go.jp This led to the discovery that herbimycins, including this compound, are potent inhibitors of protein tyrosine kinases (PTKs), particularly those of the Src family. medchemexpress.comjst.go.jpnih.gov
However, further research revealed that the primary molecular target of benzoquinone ansamycins like Herbimycin A and Geldanamycin is not the kinases themselves, but rather the molecular chaperone Heat Shock Protein 90 (Hsp90). tandfonline.comtoku-e.comwikipedia.orgaai.org Hsp90 is crucial for the stability and function of a wide range of "client" proteins, many of which are key signaling molecules involved in cell growth, differentiation, and survival, including numerous oncogenic kinases. toku-e.comwikipedia.orgbiomolther.org By binding to the ATP-binding pocket of Hsp90, herbimycins inhibit its chaperone activity, leading to the degradation of Hsp90 client proteins. tandfonline.combiomolther.orgnih.gov
This mechanism of action makes this compound and its analogs invaluable tools for studying a multitude of cellular processes:
Signal Transduction: As an inhibitor of Hsp90, this compound allows researchers to probe the roles of Hsp90-dependent kinases and other signaling proteins in various pathways. tandfonline.comaai.orgplos.org For instance, it has been used to demonstrate the importance of PTK activity in B cell activation and to study signal transduction by the T cell antigen receptor. nih.govdtic.mil
Cell Cycle and Differentiation: this compound has been shown to induce growth arrest and differentiation in various cell lines, including human neuroblastoma and colon carcinoma cells. nih.govresearchgate.net This makes it a useful tool for investigating the molecular mechanisms that govern cell cycle progression and cellular differentiation.
Apoptosis: Studies have shown that treatment with herbimycins can lead to programmed cell death, or apoptosis, in cancer cells. nih.gov This has facilitated research into the pathways that control apoptosis and how they can be manipulated.
Protein Folding and Degradation: The interaction of this compound with Hsp90 provides a model for studying the function of molecular chaperones and the cellular machinery responsible for protein quality control and degradation, such as the proteasome. aai.org
Table 2: Research Applications of this compound
| Research Area | Application of this compound | Key Findings |
| Signal Transduction | Inhibition of Hsp90-dependent kinases | Elucidation of the roles of Src family kinases and other signaling proteins in cellular pathways. medchemexpress.comjst.go.jpnih.gov |
| Cell Cycle & Differentiation | Induction of growth arrest and differentiation | Investigation of molecular controls of cell cycle and differentiation in various cell types. nih.govresearchgate.net |
| Apoptosis | Induction of programmed cell death | Study of apoptotic pathways and their regulation. nih.gov |
| Protein Homeostasis | Probing Hsp90 function | Understanding the roles of molecular chaperones and protein degradation pathways. aai.org |
Structure
2D Structure
Properties
CAS No. |
76207-83-5 |
|---|---|
Molecular Formula |
C28H38N2O8 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[(4E,6E,10Z)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H38N2O8/c1-15-10-19-13-20(31)14-21(25(19)33)30-27(34)16(2)8-7-9-22(36-5)26(38-28(29)35)18(4)12-17(3)24(32)23(11-15)37-6/h7-9,12-15,17,22-24,26,32H,10-11H2,1-6H3,(H2,29,35)(H,30,34)/b9-7+,16-8+,18-12- |
InChI Key |
ZRACUXWBSYZVLW-RJDZUQFESA-N |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1)C2=O)C)OC)OC(=O)N)C)C)O)OC |
Isomeric SMILES |
CC1CC(C(C(/C=C(\C(C(/C=C/C=C(/C(=O)NC2=CC(=O)C=C(C1)C2=O)\C)OC)OC(=O)N)/C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1)C2=O)C)OC)OC(=O)N)C)C)O)OC |
Synonyms |
geldanamycin, 17-demethoxy- herbimycin B |
Origin of Product |
United States |
Biosynthesis and Natural Production of Herbimycin B
Microbial Origin and Producer Strains
Herbimycin B is a natural product of bacterial origin. It was first isolated from the culture broth of Streptomyces hygroscopicus strain No. AM-3672, the same strain that produces Herbimycin A. nih.govnih.gov The genus Streptomyces is well-known for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. Further research has shown that herbimycins, as a class of compounds, are not exclusive to a single species. They are also produced by other actinobacteria, including various strains of Streptomyces hygroscopicus, Streptomyces lydicus, and Streptomyces autolyticus. mdpi.com
| Producer Strains for Herbimycins |
| Streptomyces hygroscopicus (e.g., strain AM-3672) |
| Streptomyces lydicus |
| Streptomyces autolyticus |
Biosynthetic Gene Cluster Elucidation
The genetic blueprint for the biosynthesis of herbimycins is encoded in a large segment of DNA known as a biosynthetic gene cluster (BGC). The herbimycin (hbm) gene cluster was identified and characterized from S. hygroscopicus AM 3672. nih.gov Researchers cloned and sequenced a 115-kilobase (kb) segment of this BGC, which was found to contain 35 open reading frames (ORFs). nih.gov
Within this cluster, three particularly large ORFs, designated A1, A2, and A3 , were identified as the genes encoding the polyketide synthase (PKS) enzymes essential for building the molecule's carbon skeleton. nih.gov The elucidation of this gene cluster has been pivotal for understanding the biosynthetic logic of herbimycin and has opened avenues for genetic engineering to create novel analogues. nih.govnih.gov
| Key Genes in the Herbimycin (hbm) Biosynthetic Gene Cluster | Gene Product/Function |
| A1, A2, A3 | Type I Modular Polyketide Synthases (PKS) |
| ahba-H | Genes for the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit |
| Post-PKS tailoring genes | Enzymes (e.g., oxygenases, methyltransferases) that modify the polyketide backbone |
Polyketide Synthase (PKS) Pathways in this compound Biosynthesis
The biosynthesis of this compound is a classic example of a Type I modular polyketide synthase pathway. nih.gov These PKSs function like a molecular assembly line, where each module is responsible for one cycle of chain elongation and modification. nih.gov The entire process can be divided into distinct stages:
Starter Unit Formation : The pathway is initiated with a unique starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA). mdpi.comacademie-sciences.fr This C7N unit is synthesized via the amino shikimate pathway. mdpi.comresearchgate.net
Polyketide Chain Elongation : The AHBA starter unit is loaded onto the PKS assembly line. The carbon backbone is then extended through the sequential action of seven PKS modules. nih.govresearchgate.net These modules catalyze the condensation of specific extender units, which for the herbimycin backbone are one malonyl-CoA, four methylmalonyl-CoA, and two methoxy-malonyl-ACP units. mdpi.com
Release and Cyclization : After seven rounds of elongation, the completed polyketide chain is released from the PKS. It is believed to undergo an intramolecular lactamization to form the characteristic ansamycin (B12435341) ring structure, resulting in a common precursor intermediate known as progeldanamycin. nih.govresearchgate.net
The polyketide backbone of herbimycin is identical to that of the closely related ansamycin, geldanamycin (B1684428), indicating that the PKS activity and the modules involved are highly similar in both pathways. nih.gov
Post-PKS Tailoring Enzymes and Modifications Leading to this compound Analogues
The structural diversity among herbimycin analogues arises not from the PKS assembly line itself, but from the subsequent modifications of the common polyketide intermediate, progeldanamycin. nih.gov These reactions are catalyzed by a suite of "tailoring enzymes" also encoded within the hbm gene cluster. nih.govresearchgate.net
The key structural differences between the herbimycins (A, B, and C) and the related compound geldanamycin are found in the substitution patterns at positions C-11, C-15, and C-17 of the ansa chain. nih.govnih.gov For instance, the formation of Herbimycin A involves specific methoxy (B1213986) substitutions at C-11 and C-15. nih.gov this compound and C are isomers of Herbimycin A, differing in the functionality at these same C-11 and C-15 positions. academie-sciences.fr These specific hydroxylations and methylations are classic examples of post-PKS modifications that are critical for defining the final structure and biological activity of each specific analogue.
Comparative Biosynthetic Pathways with Other Ansamycins
The biosynthesis of this compound is best understood by comparing it to that of other ansamycins, particularly geldanamycin and, to a lesser extent, rifamycin (B1679328).
Herbimycin vs. Geldanamycin : Both are benzoquinone ansamycins produced by Streptomyces hygroscopicus strains. nih.govnih.gov Their biosynthesis shares a common pathway up to the formation of the progeldanamycin intermediate, stemming from an identical PKS-derived carbon skeleton and the same AHBA starter unit. nih.gov The primary divergence occurs at the post-PKS tailoring stage. A comparison of the hbm (herbimycin) and gdm (geldanamycin) gene clusters reveals significant differences in the tailoring enzyme genes. For example, the gdmF and gdmM genes found in the geldanamycin cluster are absent from the herbimycin cluster, accounting for the different oxidation and methylation patterns on the final molecules. nih.govresearchgate.net
General Ansamycin Comparison : A unifying feature of nearly all ansamycin biosynthetic pathways, including those for rifamycin and ansatrienin, is the use of AHBA as the starter unit. mdpi.comresearchgate.net The genes responsible for AHBA synthesis are highly conserved across different ansamycin-producing organisms. However, the subsequent PKS modules and, most significantly, the array of post-PKS tailoring enzymes, differ substantially, leading to the vast structural diversity seen across the ansamycin class of natural products. nih.gov
Molecular and Cellular Mechanisms of Action of Herbimycin B
Inhibition of Heat Shock Protein 90 (Hsp90) Chaperone Activity by Herbimycin B
A primary mechanism of action for this compound is its ability to interfere with the function of Hsp90, a highly conserved molecular chaperone. researchgate.netresearchgate.net Hsp90 is critical for the stability, conformational maturation, and activity of a wide array of "client" proteins, many of which are essential for signal transduction and cell cycle progression. researchgate.net
This compound, along with other ansamycins like Geldanamycin (B1684428), competitively binds to a specific site within the N-terminal domain (NTD) of Hsp90. researchgate.net This site is the adenosine (B11128) triphosphate (ATP)-binding pocket, which is essential for the chaperone's ATPase activity. researchgate.netresearchgate.net By occupying this pocket, this compound prevents the binding and hydrolysis of ATP, which in turn arrests the Hsp90 chaperone cycle and inhibits its function. researchgate.net This interaction was a pivotal discovery, as the anticancer activity of these compounds was initially attributed to direct kinase inhibition before their true target was identified as Hsp90. nih.govresearchgate.net
The inhibition of Hsp90's chaperone function by this compound has profound consequences for the stability of its client proteins. When Hsp90 is inactivated, its client proteins, which are often inherently unstable, fail to achieve or maintain their proper conformation. nih.gov These misfolded proteins are subsequently recognized by the cell's quality control machinery and targeted for destruction, typically via the ubiquitin-proteasome pathway. researchgate.net This leads to the depletion of numerous proteins that are critical for tumor cell growth and survival. nih.gov The initial discovery of this compound's antitumor properties was linked to its ability to reverse the transformation of cells by the v-src oncogene, a process now understood to occur through the Hsp90-mediated degradation of the v-Src protein. nih.govresearchgate.net
| Hsp90 Client Protein Category | Examples | Function |
| Tyrosine Kinases | v-Src, Bcr-Abl, HER2/ErbB2, Flt3 | Signal transduction, cell growth, proliferation |
| Serine/Threonine Kinases | Raf-1, CDK4, CDK6, Akt | Cell cycle control, survival signaling |
| Transcription Factors | Mutant p53 | Regulation of gene expression |
This table presents examples of Hsp90 client proteins affected by ansamycin-class inhibitors like this compound. nih.govresearchgate.net
The degradation of a wide range of Hsp90 client proteins disrupts multiple downstream cellular signaling pathways simultaneously. By depleting key kinases and transcription factors, Hsp90 inhibition affects numerous processes that are hallmarks of cancer, including self-sufficiency in growth signals, insensitivity to anti-growth signals, and limitless replicative potential. researchgate.net The degradation of kinases like Akt and Raf-1 disrupts survival signaling, while the loss of cyclin-dependent kinases such as CDK4 and CDK6 leads to cell cycle arrest. nih.govresearchgate.net Ultimately, the widespread disruption of these critical pathways can trigger apoptosis (programmed cell death).
Impact on Hsp90 Client Protein Stability and Degradation
Modulation of Protein Tyrosine Kinase (PTK) Activity by this compound
While Hsp90 inhibition is a major component of its action, this compound and its analogs also directly inhibit the activity of certain protein tyrosine kinases, particularly those in the Src family. researchgate.netresearchgate.net This was the originally proposed mechanism of action before the role of Hsp90 was fully elucidated. nih.govresearchgate.net
This compound has been shown to be a potent inhibitor of several non-receptor tyrosine kinases. researchgate.netimrpress.com Research has demonstrated that it can directly inactivate kinases that are crucial for oncogenic signaling and immune cell function. physiology.orgnih.gov Its inhibitory effects have been documented against several members of the Src kinase family and related oncoproteins. researchgate.netnih.gov
| Kinase Inhibited by this compound | Associated Cellular Context | Reference |
| p60v-src | Oncogenic signaling in transformed cells | nih.gov |
| p210BCR-ABL | Philadelphia chromosome-positive leukemias | nih.gov |
| p59Fyn | Insulin and vanadate-induced signaling | researchgate.netimrpress.com |
| p56Lck | T-cell signaling (as part of Cdc37/Hsp90 complex) | nih.gov |
The direct inhibition of kinases by this compound appears to involve its interaction with the kinase domain itself, rather than through an allosteric mechanism. Studies using Herbimycin A, a closely related analog, suggest that the antibiotic binds directly to the kinase and irreversibly inactivates it. nih.govcore.ac.uk This interaction is thought to occur through the conjugation of Herbimycin with reactive sulfhydryl (SH) groups on the kinase protein. nih.govnih.gov
For p60v-src, evidence suggests that Herbimycin binds to an SH group that, while not essential for catalytic activity itself, is located in close proximity to the active center, thereby blocking its function. nih.gov Similarly, the inhibition of the p210BCR-ABL oncoprotein is associated with Herbimycin binding to the protein, likely at a sulfhydryl-rich portion, which leads to the inactivation of its kinase activity without decreasing the amount of the protein itself. nih.gov This direct binding to the kinase domain obstructs access to ATP, which is the likely mechanism of inhibition. core.ac.uk It is important to note that this interaction with sulfhydryl groups (a chemical moiety) is distinct from interactions with Src Homology 2 (SH2) domains, which are protein-protein interaction modules.
Direct Inhibition of Src Family Kinases (e.g., p60v-src, p210BCR-ABL, p56Lck, p59Fyn)
Impact on ATP Binding and Catalytic Activity
This compound, like other ansamycin (B12435341) antibiotics such as geldanamycin, functions as a competitive inhibitor of Heat shock protein 90 (Hsp90). virginia.edubiomolther.org It directly targets the ATP-binding pocket located in the N-terminal domain of Hsp90. virginia.eduembopress.orgwikipedia.org By occupying this site, this compound blocks the binding of ATP, a process essential for the chaperone's function. virginia.eduembopress.orgnih.gov The binding of ATP to Hsp90 induces significant conformational changes, leading to a "closed" state necessary for its chaperone activity. virginia.eduwikipedia.org this compound's interference with ATP binding prevents these conformational shifts, thereby inhibiting the ATPase activity of Hsp90. virginia.edubiomolther.orgembopress.org This inhibition of the ATPase cycle is a critical step in the mechanism of action, as the hydrolysis of ATP to ADP and inorganic phosphate (B84403) is required for the release of client proteins and the return of Hsp90 to its "open" state. virginia.eduwikipedia.org Consequently, the catalytic cycle of Hsp90 is disrupted, leading to the misfolding and subsequent degradation of its client proteins. nih.govashpublications.org
Inhibition of Other Tyrosine Kinases (e.g., ErbB2)
This compound demonstrates inhibitory effects against various tyrosine kinases, with a notable impact on ErbB2 (also known as HER2). oup.comcaymanchem.com It destabilizes the ErbB2 protein, leading to its degradation. caymanchem.comiiitd.edu.in This effect is a consequence of Hsp90 inhibition, as ErbB2 is a client protein of Hsp90. caymanchem.comiiitd.edu.in By inhibiting Hsp90, this compound prevents the proper folding and maturation of ErbB2, targeting it for ubiquitination and subsequent degradation by the proteasome. caymanchem.com Research has shown that treatment with ansamycins like herbimycin A, a close analog of this compound, leads to a depletion of the p185erbB2 protein in breast cancer cells. nih.gov The ability of various ansamycin analogs to bind to a 100 kD protein, later identified as Hsp90, correlates with their capacity to reduce p185erbB2 levels. nih.gov While this compound is often categorized as a tyrosine kinase inhibitor, its action against ErbB2 is primarily indirect, mediated through its effects on Hsp90. oup.comcaymanchem.com It is considered a nonspecific tyrosine kinase inhibitor due to its broad range of effects. oup.com
Effects on Tyrosine Phosphorylation of Intracellular Substrates
This compound significantly reduces the tyrosine phosphorylation of various intracellular substrates. nih.govmolbiolcell.org This reduction is a direct consequence of its inhibitory action on tyrosine kinases and the destabilization of Hsp90 client proteins, many of which are themselves kinases or are involved in signaling pathways that regulate phosphorylation events. caymanchem.comnih.gov For instance, treatment of cells with herbimycin A, a closely related compound, has been shown to inhibit the tyrosine phosphorylation of phospholipase C-gamma (PLC-γ). nih.govpnas.orgnih.gov This inhibition prevents the subsequent activation of downstream signaling events, such as the generation of inositol (B14025) phosphates and the rise in intracellular calcium concentration. pnas.orgnih.gov Studies have demonstrated that herbimycin A can abolish the increase in intracellular calcium in response to B-cell receptor stimulation. dtic.mil Furthermore, herbimycin A has been observed to decrease both basal and induced tyrosine phosphorylation of cellular proteins, including adherens junction proteins. molbiolcell.org
Interaction of this compound with Other Signaling Molecules and Pathways
Influence on Aryl Hydrocarbon Receptor (AhR) Pathway
This compound influences the Aryl Hydrocarbon Receptor (AhR) pathway primarily through its interaction with Hsp90. researchgate.netresearchgate.net The AhR, in its inactive state, exists in a cytosolic complex with Hsp90 and other co-chaperones. tandfonline.comwikipedia.org Hsp90 is crucial for maintaining the stability and ligand-binding competency of the AhR. researchgate.nettandfonline.com Upon ligand binding, the AhR dissociates from this complex and translocates to the nucleus to regulate gene expression. wikipedia.orgfrontiersin.org Studies using herbimycin A have demonstrated that inhibition of Hsp90 leads to the down-regulation of the AhR protein. researchgate.netresearchgate.netnih.gov This occurs because the inhibition of Hsp90's chaperone function destabilizes the AhR, leading to its degradation via the 26S proteasome. researchgate.net Consequently, the transcriptional activation of AhR target genes, such as CYP1A1, is suppressed. researchgate.netresearchgate.net This inhibitory effect on the AhR pathway is attributed to the inhibition of Hsp90 chaperone activity rather than a direct effect on tyrosine kinase activity. researchgate.net
Effects on Ras Signaling Pathway Components
This compound affects components of the Ras signaling pathway. physiology.orgnih.govahajournals.org The activation of Ras is often dependent on upstream tyrosine kinases, such as those of the Src family. physiology.orgahajournals.org Herbimycin A, as a tyrosine kinase inhibitor, has been shown to partially inhibit the activation of p21ras. nih.gov In vascular endothelial cells, shear stress-induced activation of the Ras-ERK and Ras-JNK pathways is dependent on a herbimycin-sensitive kinase, implicating Src family kinases as upstream regulators. ahajournals.org By inhibiting these upstream kinases, herbimycin can disrupt the signaling cascade that leads to Ras activation. nih.govahajournals.org The activation of Ras often involves the formation of a complex with adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor Sos, a process that can be initiated by tyrosine kinase activity. ahajournals.org Therefore, the inhibitory effect of herbimycin on tyrosine kinases can prevent the assembly of this complex and subsequent Ras activation. ahajournals.org
Impact on Phospholipase C-gamma Activity
Herbimycin, a benzoquinone ansamycin antibiotic, exerts a notable influence on the activity of Phospholipase C-gamma (PLC-γ), a critical enzyme in cellular signal transduction pathways. Research has demonstrated that Herbimycin acts as an inhibitor of protein tyrosine kinases (PTKs), which are essential for the activation of PLC-γ. nih.govscispace.com By blocking PTK activity, Herbimycin effectively prevents the tyrosine phosphorylation of PLC-γ, a necessary step for its activation following stimulation by various growth factors and receptor engagement. nih.govscispace.com
In studies involving B lymphocytes, Herbimycin A was shown to inhibit the enzymatic activity of multiple PTKs, leading to a reduction in the tyrosine phosphorylation of intracellular substrates, including PLC-γ. nih.gov This inhibition of PLC-γ phosphorylation is directly linked to the blockage of downstream signaling events. nih.gov Similarly, in human natural killer (NK) cells, pretreatment with Herbimycin A blocked the FcγR-induced tyrosine phosphorylation of both PLC-γ1 and PLC-γ2 isoforms. scispace.com This, in turn, prevented the subsequent hydrolysis of membrane phosphoinositides and the release of inositol phosphates, key second messengers in cellular activation. scispace.com
Furthermore, investigations into the effects of Tumor Necrosis Factor-alpha (TNF-α) on human lung epithelial cells revealed that tyrosine kinase inhibitors, including Herbimycin, block TNF-α-induced cyclooxygenase-2 (COX-2) expression. aai.org This process is partly mediated through the inhibition of an upstream tyrosine kinase that activates PLC-γ2. aai.org In NIH 3T3 cells overexpressing PLC-γ1, Herbimycin A was found to dose-dependently reduce the accumulation of inositol phosphates induced by platelet-derived growth factor (PDGF), further confirming its inhibitory effect on PLC-γ activation by diminishing its tyrosine phosphorylation. nih.gov
Table 1: Effect of Herbimycin on PLC-γ Activity in Different Cell Types
| Cell Type | Stimulus | Effect of Herbimycin | Outcome | Reference |
|---|---|---|---|---|
| Splenic B Lymphocytes | mIg receptor ligation | Inhibited PTK activity | Reduced tyrosine phosphorylation of PLC-γ | nih.gov |
| Human Natural Killer (NK) Cells | FcγR crosslinking | Blocked tyrosine phosphorylation of PLC-γ1 and PLC-γ2 | Inhibited release of inositol phosphates | scispace.com |
| Human Lung Epithelial Cells (NCI-H292) | TNF-α | Blocked upstream tyrosine kinase | Inhibited COX-2 expression | aai.org |
| NIH 3T3 cells (PLC-γ1 overexpressing) | PDGF | Reduced tyrosine phosphorylation of PLC-γ1 | Reduced inositol phosphate accumulation | nih.gov |
| Rat Aortic Smooth Muscle (RASM) Cells | Angiotensin II | Inhibited Src-family kinase | Blocked tyrosine phosphorylation of a p97 PLC-γ–associated protein | ahajournals.org |
Regulation of Cellular Stress Responses (e.g., Hsp70, BiP)
Herbimycin's mechanism of action is intrinsically linked to the cellular stress response, primarily through its interaction with Heat Shock Protein 90 (Hsp90). wikipedia.org As an Hsp90 inhibitor, Herbimycin disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins. wikipedia.org This disruption triggers a cellular stress response characterized by the upregulation of other heat shock proteins, notably Hsp70 and the endoplasmic reticulum (ER) chaperone BiP (Binding Immunoglobulin Protein), also known as GRP78. ashpublications.orgnih.gov
In studies on B chronic lymphocytic leukemia (CLL) cells, treatment with Herbimycin A led to apoptosis, which was preceded by the increased expression of the stress-responsive chaperones Hsp70 and BiP. ashpublications.orgnih.gov The inhibition of Hsp90 and its ER-resident homolog, GRP94, by ansamycins like Herbimycin results in the accumulation of misfolded proteins within the ER. ashpublications.org This accumulation constitutes ER stress, which in turn activates signaling pathways that transcriptionally upregulate BiP. ashpublications.org
The induction of Hsp70 is a common cellular response to proteotoxic stress caused by agents like Herbimycin. In HepG2 cells, pretreatment with Herbimycin A was shown to induce cytosolic Hsp70, which was associated with an increased co-translational ubiquitination and subsequent degradation of apolipoprotein B100. nih.gov This highlights the cell's attempt to manage the accumulation of unfolded proteins by enhancing degradation pathways, a process in which Hsp70 plays a crucial role. nih.govnih.gov
Table 2: Herbimycin-Induced Regulation of Stress Response Proteins
| Cell Type | Herbimycin Treatment | Observed Effect | Implication | Reference |
|---|---|---|---|---|
| B chronic lymphocytic leukemia (CLL) cells | Herbimycin A | Upregulation of Hsp70 and BiP/GRP78 | Induction of cellular stress preceding apoptosis | ashpublications.orgnih.gov |
| HepG2 cells | Herbimycin A | Induction of cytosolic Hsp70 | Increased degradation of nascent proteins | nih.gov |
Mechanisms of Protein Degradation Induced by this compound
Herbimycin induces protein degradation primarily by inhibiting Hsp90, which leads to the destabilization and subsequent breakdown of Hsp90 client proteins. wikipedia.org This process is largely mediated by the ubiquitin-proteasome pathway (UPP), the principal mechanism for selective protein degradation in eukaryotic cells. thermofisher.comthermofisher.com
The inhibition of Hsp90 by Herbimycin prevents the proper folding and maturation of numerous proteins, many of which are crucial for cell growth and survival, including various kinases and transcription factors. wikipedia.org These client proteins, now in a misfolded or unstable state, are recognized by the cell's quality control machinery. The proteins are tagged with ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases). thermofisher.com This polyubiquitination serves as a signal for the 26S proteasome, a large multi-protein complex, to recognize, unfold, and degrade the tagged protein. thermofisher.comwikipedia.org
Research has shown that prolonged association of substrates with the Hsp90 heterocomplex, which can be induced by Herbimycin A, leads to increased degradation via the proteasome. nih.gov In the case of the secretory protein apolipoprotein B100, treatment with Herbimycin A was found to impede its translocation across the ER membrane. nih.gov This resulted in the exposure of the nascent polypeptide to the cytosol, where it underwent co-translational ubiquitination and was subsequently targeted for degradation by the proteasome. nih.gov This illustrates a specific mechanism where Herbimycin's action on a chaperone system directly reroutes a protein towards proteasomal degradation. nih.gov
Structure Activity Relationship Sar Studies and Synthetic Modifications of Herbimycin B
Elucidation of Key Structural Features for Biological Activity
The primary herbimycins—A, B, and C—are structurally identical except for the substituents at positions C11 and C15 of the ansa chain. academie-sciences.frnih.gov These differences, though subtle, have a marked impact on their biological profiles.
Benzoquinone Core: The p-benzoquinone moiety is a critical pharmacophore. It participates in essential hydrogen bonding within the Hsp90 pocket. Modifications to this ring system can dramatically alter activity. For instance, the creation of ortho-quinone analogs results in significant color changes and altered biological profiles. nih.gov
Ansa Chain: The aliphatic ansa chain maintains the correct spatial orientation of the key functional groups. Its rigidity and conformation are vital for proper binding. Studies on the related ansamycin (B12435341), Geldanamycin (B1684428), have shown that cleaving the ansa chain to create a linear molecule results in a significant decrease in Hsp90 binding affinity. nih.gov
Carbamate Group: The C7-carbamate group is another important feature, contributing to the network of hydrogen bonds that stabilizes the drug-protein complex within the Hsp90 binding site.
Table 1: Structural Comparison of Herbimycin A, B, and C
| Compound | Substituent at C11 | Substituent at C15 | Key Reference(s) |
|---|---|---|---|
| Herbimycin A | OCH₃ | OCH₃ | nih.gov |
| Herbimycin B | OCH₃ | OH | nih.govcore.ac.uk |
| Herbimycin C | OH | OH | nih.gov |
Synthesis of this compound Analogs and Derivatives
The generation of this compound analogs primarily relies on semi-synthetic modifications of the natural product, although total synthesis of the parent compound Herbimycin A has been achieved. academie-sciences.frdoi.org These synthetic efforts are aimed at probing the SAR and improving the pharmacological properties of the parent molecule.
Common synthetic strategies include:
Modification of the Ansa Chain: The ansa chain offers multiple sites for chemical modification. For example, two analogs of this compound have been isolated from Streptomyces sp. CPCC 200291: 4,5-dihydro-(4S)-4-hydroxythis compound and (15S)-15-hydroxythis compound. doi.org This indicates that reactions such as reduction of double bonds and stereospecific hydroxylations are viable synthetic routes.
Derivatization at the Benzoquinone Ring: The benzoquinone moiety can be modified, though this often leads to significant changes in activity. Halogenated derivatives of Herbimycin A have been synthesized to explore the electronic requirements of this part of the molecule. doi.org
Modification at the C19 Position: The C19 position has been a target for creating derivatives with altered stability. For instance, 19-allylaminoherbimycin A was synthesized and found to be more stable against degradation by thiol-containing compounds. doi.org
Impact of Chemical Modifications on Hsp90 Binding and PTK Inhibition
The inhibition of protein tyrosine kinases (PTKs), such as v-Src, by herbimycins is not a direct interaction but is mediated through the inhibition of Hsp90. nih.gov Hsp90 is required for the proper folding and stability of these kinases. Therefore, the impact of chemical modifications on PTK inhibition is a direct readout of their effect on Hsp90 binding and function.
Ansa Chain Modifications: Modifications at positions 4, 5, 6, and 7 of the Herbimycin A ansa chain have been shown to produce derivatives with particularly high in vivo antitumor activity, indicating that this region is tolerant to substitution and can be optimized to enhance potency. doi.org
Quinone Ring Modifications: The integrity of the quinone ring is crucial. Studies on newly discovered analogs Herbimycin D, E, and F, which have modified quinone moieties, showed that while they retained the ability to bind to Hsp90α, they were inactive in cytotoxicity assays. nih.gov This suggests that binding to Hsp90 alone is not sufficient for the downstream effects that lead to cell death, and that the electronic nature of the quinone is critical for inhibiting the chaperone's function.
Thiol Reactivity: Herbimycin A has been shown to be thiol-reactive, a property that may contribute to its mechanism of action beyond simple Hsp90 inhibition. It has been suggested that it can covalently modify the p50 subunit of NF-κB at cysteine 62, blocking its DNA binding ability. nih.gov This highlights that the reactivity of the benzoquinone ring system can lead to interactions with other cellular targets, a factor that must be considered when designing new analogs.
Table 2: Activity of Selected Herbimycin Analogs
| Compound/Analog | Modification | Effect on Activity/Binding | Key Reference(s) |
|---|---|---|---|
| Herbimycin A | Parent Compound | Potent inhibitor of Hsp90 and Src kinase function. | |
| Herbimycin D, E, F | Modified quinone core | Retained Hsp90α binding but lost cytotoxic activity. | nih.gov |
| 19-Allylaminoherbimycin A | Allylamino group at C19 | Increased stability against thiol treatment. | doi.org |
| Ansa Chain Derivatives | Modifications at C4-C7 | Some derivatives showed higher in vivo activity than Herbimycin A. | doi.org |
| (15S)-15-hydroxythis compound | Hydroxylation at C15 | A naturally occurring analog of this compound. | doi.org |
Development of Novel Analogs with Modified Selectivity or Potency
The development of novel analogs of benzoquinone ansamycins is driven by the need to overcome the limitations of the parent compounds, such as poor solubility and hepatotoxicity, while retaining or improving their potent anticancer activity. nih.gov While much of this work has focused on the related compound Geldanamycin, the principles guide the development of herbimycin derivatives.
Improving Potency and Selectivity: Research has focused on creating analogs with higher binding affinity and greater selectivity for the tumor-associated form of Hsp90. acs.org The synthesis of C15-methoxyphenylated 18-deoxy-herbimycin A analogues is one such effort to create novel derivatives with potent Hsp90 binding affinity and anticancer activity. doi.orgucsd.edu
Non-toxic Hsp90 Inhibitors: The discovery that analogs like Herbimycin D-F can bind to Hsp90 without being cytotoxic opens up new avenues. nih.gov These non-toxic inhibitors may be valuable for applications outside of oncology, such as in the treatment of neurodegenerative diseases where modulating Hsp90 function, rather than inducing cell-wide protein degradation, might be beneficial. researchgate.net
Genetic Engineering: Genetic engineering of the producing Streptomyces hygroscopicus strains offers a powerful tool for generating novel ansamycins. By manipulating the polyketide synthase (PKS) and tailoring enzymes responsible for herbimycin biosynthesis, it is possible to create a library of new structures with potentially improved therapeutic properties. nih.govresearchgate.net
The ongoing exploration of the vast chemical space around the this compound scaffold continues to yield novel compounds, providing deeper insights into the complex biology of Hsp90 and offering new strategies for therapeutic intervention.
Cellular and Subcellular Effects of Herbimycin B in Preclinical Models
Effects on Cell Proliferation and Viability
Herbimycin B exhibits potent anti-proliferative effects across different cell lines. In human leukemia K-562 cells, Herbimycin A, a closely related analog, was shown to inhibit proliferation. nih.gov Similarly, in studies with another Hsp90 inhibitor on breast cancer cell lines, a dose-dependent suppression of cell viability was observed in vitro. nih.gov
In the human colon carcinoma cell line Colo-205, treatment with Herbimycin A led to a noticeable growth arrest within 24 hours. nih.gov A decrease in the number of viable cells was observed, which was followed by a loss of cell viability, as measured by trypan blue exclusion, at later time points (around 48 hours). nih.govresearchgate.net This sequential effect suggests that Herbimycin initially curtails cell proliferation before inducing cell death. nih.govresearchgate.net
Studies on anaplastic thyroid carcinoma (ATC) cells also demonstrated that Herbimycin A causes cell death. iiarjournals.orgiiarjournals.org This cytotoxic effect was further investigated in B chronic lymphocytic leukemia (CLL) cells, where both Herbimycin A and another ansamycin (B12435341), geldanamycin (B1684428), induced apoptosis. ashpublications.orgnih.gov
The impact of Herbimycin A on cell viability has also been explored in non-cancer cell lines. In a study using a human retinal pigment epithelial cell line (ARPE-19), pretreatment with Herbimycin A was found to increase cell survival following thermal injury in a dose-dependent manner, suggesting a potential cytoprotective role under certain stress conditions. dtic.mil
Table 1: Effects of Herbimycin on Cell Proliferation and Viability
| Cell Line | Compound | Observed Effect | Citation |
|---|---|---|---|
| K-562 (Human Leukemia) | Herbimycin A | Inhibited proliferation. | nih.gov |
| Colo-205 (Human Colon Carcinoma) | Herbimycin A | Induced growth arrest at 24h, followed by decreased viability at 48h. | nih.govresearchgate.net |
| FRO (Anaplastic Thyroid Carcinoma) | Herbimycin A | Caused cell death. | iiarjournals.orgiiarjournals.org |
| B Chronic Lymphocytic Leukemia (CLL) Cells | Herbimycin A | Induced apoptosis. | ashpublications.orgnih.gov |
| ARPE-19 (Human Retinal Pigment Epithelial) | Herbimycin A | Increased cell survival after thermal injury. | dtic.mil |
Modulation of Cell Cycle Progression
This compound significantly influences the progression of the cell cycle, primarily by inducing arrest at specific checkpoints. This disruption of the normal cell cycle is a key component of its anti-proliferative activity.
A common effect of this compound and its analogs is the induction of cell cycle arrest in the G0/G1 phase. In human leukemic K-562 cells, Herbimycin A was shown to cause an accumulation of cells in the G0/G1 phase. nih.gov Similarly, in SUDHL-1 anaplastic large cell lymphoma cells, treatment with Herbimycin A resulted in an increased percentage of cells in the G1 phase after 18 hours of incubation. researchgate.netaacrjournals.org
This G1 arrest is often linked to the down-regulation of key cell cycle regulatory proteins. For instance, in breast cancer cell lines, Herbimycin A treatment led to a reduction in the expression levels of cyclin-dependent kinases CDK4 and CDK6, which are crucial for the G1/S transition. nih.gov The binding of Herbimycin A to Hsp90 leads to the degradation of client proteins like tyrosine kinases, which in turn causes the down-regulation of cyclin D and an Rb-dependent growth arrest in the G1 phase. researchgate.net This effect has been noted in various cell types, including fibroblasts and B lymphocytes, where Herbimycin A blocked the G0 to G1 transition. nih.govmolbiolcell.org
In addition to G1 arrest, this compound can also affect the G2/M phase of the cell cycle. In the Colo-205 human colon carcinoma cell line, treatment with Herbimycin A led to an accumulation of cells in the G2/M phase at 24-48 hours. nih.govresearchgate.net This G2 arrest was found to precede the onset of apoptotic cell death. nih.govresearchgate.net
In some contexts, the effect on the G2/M phase can be more complex. For example, while the isoflavonoid (B1168493) genistein (B1671435) caused an accumulation of K-562 cells in the G2/M phase, Herbimycin A primarily induced a G0/G1 arrest in the same cell line. nih.gov However, in other studies, it has been suggested that inhibitors of Bcr-Abl, such as Herbimycin A, can increase radiation-induced apoptosis in K562 cells, an effect associated with the abrogation of the G2 checkpoint. aacrjournals.org The modulation of Hsp90 function by ansamycins has also been linked to cell cycle-dependent cytotoxicity, with particular effects noted in the G2/M phase. capes.gov.br
Table 3: Cell Cycle Effects of Herbimycin
| Cell Line | Compound | Cell Cycle Effect | Citation |
|---|---|---|---|
| K-562 (Human Leukemia) | Herbimycin A | Accumulation of cells in G0/G1 phase. | nih.gov |
| SUDHL-1 (Anaplastic Large Cell Lymphoma) | Herbimycin A | Increased percentage of cells in G1 phase. | researchgate.netaacrjournals.org |
| Breast Cancer Cell Lines | Herbimycin A | G1 arrest, reduction of CDK4 and CDK6. | nih.gov |
| Splenic B Lymphocytes | Herbimycin A | Blocked G0 to G1 transition. | nih.gov |
| Colo-205 (Human Colon Carcinoma) | Herbimycin A | Accumulation of cells in G2/M phase, preceding apoptosis. | nih.govresearchgate.net |
Induction of Cellular Differentiation
Hematopoietic Cell Differentiation
The Herbimycin class of compounds demonstrates a significant capacity to induce differentiation in hematopoietic cell lines. Studies focusing on Herbimycin A have shown it induces erythroid differentiation in the human chronic myelogenous leukemia (CML) cell line K562. ashpublications.orgnih.govnih.gov This process is characterized by a reduction in the tyrosine phosphorylation of the Bcr-Abl oncoprotein, a hallmark of CML. ashpublications.org
The induction of erythroid differentiation is further evidenced by the increased expression of specific cell surface markers. For instance, treatment of K562 cells with Herbimycin A leads to a notable increase in the expression of Glycophorin A, a key marker for the erythroid lineage. niph.go.jpnih.govplos.org This differentiation process appears to be linked to the downregulation of the MEK/ERK signaling pathway. nih.gov Research indicates that the erythroid differentiation of K562 cells induced by tyrosine kinase inhibitors like Herbimycin A requires the transient downregulation of ERK activity. nih.gov In some contexts, this differentiation is associated with an accumulation of cells in the G1 phase of the cell cycle. ashpublications.org
| Cell Line | Compound | Effect | Key Markers/Pathways | Citation |
| K562 (Human CML) | Herbimycin A | Induces erythroid differentiation | ▲ Glycophorin A, ▼ p210(Bcr-Abl) tyrosine phosphorylation, ▼ MEK/ERK pathway | ashpublications.orgniph.go.jpnih.gov |
| Ba/F3 (Murine pro-B) | Herbimycin A | Inhibits proliferation of cells transformed with P210(bcr/abl) | Abrogates IL-3 independence | nih.gov |
| U937 (Human histiocytic lymphoma) | Herbimycin A | Inhibits phagocytosis and superoxide (B77818) production | Inhibits dephosphorylation and translocation of cofilin | nih.gov |
Embryonal Carcinoma Cell Differentiation
Herbimycin A has been identified as an effective agent for triggering the differentiation of mouse embryonal carcinoma (F9) cells into endoderm-like cells. semanticscholar.orgnih.gov This finding is significant as it demonstrates that a single agent can induce differentiation across distinct cell systems, suggesting a common underlying mechanism related to the inhibition of protein phosphorylation. semanticscholar.orgnih.govkoreascience.krdntb.gov.ua
The differentiation of F9 cells is confirmed by both morphological changes and the modulation of specific cellular antigens. A key indicator of this differentiation is the disappearance of the stage-specific embryonic antigen-1 (SSEA-1). semanticscholar.org SSEA-1 is typically present on embryonal cells and is lost during the differentiation process induced by agents like retinoic acid. semanticscholar.orggoogle.com Following treatment with Herbimycin A, F9 cells exhibit a loss of SSEA-1, confirming their shift towards a differentiated phenotype. semanticscholar.org This suggests that the inhibition of specific tyrosine kinase-associated pathways by herbimycins is a critical trigger for the differentiation cascade in these pluripotent stem-like cells. semanticscholar.org
| Cell Line | Compound | Effect | Key Markers | Citation |
| F9 (Mouse embryonal carcinoma) | Herbimycin A | Induces differentiation into endoderm-like cells | ▼ Stage-Specific Embryonic Antigen-1 (SSEA-1) | semanticscholar.org |
Effects on Specific Cellular Phenotypes and Functions
Angiogenesis Modulation in Endothelial Cells
The herbimycin family of compounds exhibits potent anti-angiogenic properties by directly affecting endothelial cells. rndsystems.comtocris.com Angiogenesis, the formation of new blood vessels, is a critical process that involves endothelial cell proliferation, migration, and differentiation into tube-like structures. Herbimycin A has been shown to inhibit these key angiogenic activities in various preclinical models. rndsystems.comnih.gov
In studies using human umbilical vein endothelial cells (HUVECs), Herbimycin A blocks pathways essential for angiogenesis. For example, it inhibits the stretch-induced expression of angiopoietin-2 and its receptor, Tie2, which are crucial for vascular remodeling. nih.gov Furthermore, it attenuates vascular permeability factor (VEGF)-induced permeability, a critical early step in angiogenesis, by inhibiting necessary tyrosine kinase activity. ahajournals.org The compound effectively inhibits VEGF-induced proliferation and capillary tube formation of bovine retinal microvascular endothelial cells in a dose-dependent manner. rndsystems.com This broad inhibition of endothelial cell function underscores the potential of this class of molecules to modulate neovascularization. rndsystems.comjci.org
| Cell Type | Compound | Inhibited Process | Pathway/Mediator | Citation |
| HUVECs | Herbimycin A | Angiopoietin-2/Tie2 expression | Tyrosine kinase, Protein Kinase C | nih.gov |
| HUVECs | Herbimycin A | VEGF-induced permeability | Receptor tyrosine kinases | ahajournals.org |
| Bovine Retinal Microvascular Endothelial Cells | Herbimycin A | VEGF-induced proliferation and tube formation | c-Src-selective tyrosine kinase inhibition | rndsystems.com |
Immunomodulatory Effects on Lymphocytes (e.g., B and T cells)
Herbimycin compounds exert significant immunomodulatory effects by targeting signaling pathways in both B and T lymphocytes.
In B cells, Herbimycin A inhibits proliferation and differentiation that is mediated by the membrane immunoglobulin (mIg) receptor. nih.gov It achieves this by blocking the transition from the G0 to G1 phase of the cell cycle following receptor activation. nih.gov This inhibition is linked to reduced tyrosine phosphorylation of several intracellular substrates, including phospholipase C-gamma. nih.gov However, it does not prevent B cell proliferation in response to mitogens like lipopolysaccharide (LPS), indicating specificity for the mIg receptor pathway. nih.gov
In T cells, herbimycins disrupt activation and function by targeting essential tyrosine kinases. aai.orgdtic.mil Treatment with Herbimycin A or the related compound geldanamycin depletes cellular levels of the T-cell-specific nonreceptor tyrosine kinase p56(lck). aai.orgnih.gov This depletion correlates with a loss of protein tyrosine kinase activity and an inability to respond to T-cell receptor (TCR) stimuli. aai.orgnih.gov Herbimycin A has been shown to block the killing activity of antibody-activated CD4+ T cells by reducing p56(lck) activity. tandfonline.com Furthermore, it can inhibit T-cell migration by interfering with signaling through the CD4 receptor, a process that requires the enzymatic activity of p56(lck). aai.org
| Lymphocyte Type | Compound | Effect | Key Target/Pathway | Citation |
| B Lymphocytes | Herbimycin A | Inhibits mIg receptor-mediated proliferation and differentiation | Blocks G0/G1 transition; inhibits PTK-dependent signaling | nih.gov |
| T Lymphocytes | Herbimycin A / Geldanamycin | Inhibits proliferation and response to TCR stimuli | Depletes p56(lck) and p59(fyn) levels | aai.orgnih.gov |
| CD4+ T Cells | Herbimycin A | Blocks cytotoxic activity and migration | Inhibits p56(lck) enzymatic activity | tandfonline.comaai.org |
Impact on Gene Expression and Transcriptional Regulation (e.g., CYP1A)
This compound and its analogues impact gene expression by interfering with critical transcriptional regulators and their associated chaperone proteins. A key mechanism involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous signaling proteins. researchgate.netresearchgate.nettandfonline.com
One of the primary targets affected by this mechanism is the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1). researchgate.netscirp.orgscirp.org In its inactive state, AhR resides in the cytoplasm in a complex with Hsp90. scirp.org Herbimycin A induces the degradation of the AhR protein by inhibiting Hsp90 chaperone activity, which in turn suppresses the transcriptional activation of CYP1A1 induced by ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.netresearchgate.nettandfonline.com This effect is confirmed by the observation that herbimycin A treatment leads to the upregulation of HSP70, a marker of Hsp90 inhibition. researchgate.net
Interestingly, in the absence of strong AhR ligands, some studies report that Herbimycin A can increase the basal expression of CYP1A1 mRNA and protein levels in vivo, suggesting a complex regulatory role for protein tyrosine kinases in CYP1A1 expression. scirp.orgscirp.org Furthermore, herbimycin has been shown to suppress the induction of human CYP1A1 mediated by compounds like cannabidiol (B1668261) (CBD), an effect also linked to the inhibition of a protein tyrosine kinase-dependent pathway. core.ac.uk
| Target Gene/Protein | Cell Model | Compound | Effect | Mechanism | Citation |
| CYP1A1 | Human Caco-2 cells | Herbimycin A | Suppresses TCDD-induced transcription | Induces degradation of AhR protein via Hsp90 inhibition | researchgate.nettandfonline.com |
| CYP1A1 | Rat Liver (in vivo) | Herbimycin A | Increases basal mRNA and protein levels | Proposed negative regulation of CYP1A1 by protein tyrosine kinases | scirp.orgscirp.org |
| AhR | Human Caco-2 cells | Herbimycin A | Induces protein degradation | Inhibition of Hsp90 chaperone activity | researchgate.nettandfonline.com |
Modulation of DNA Repair Mechanisms
Following a comprehensive review of available scientific literature, there is a notable lack of specific research findings detailing the direct modulatory effects of This compound on DNA repair mechanisms in preclinical models. While the broader class of ansamycin antibiotics, particularly the related compound Herbimycin A, has been investigated for its impact on cellular processes including DNA damage and repair, specific data for this compound is not sufficiently documented in existing studies.
Research into tyrosine kinase and Hsp90 inhibitors, a class to which herbimycins belong, indicates an indirect influence on DNA repair pathways. For instance, the inhibition of these targets can affect the stability and function of key DNA repair proteins. Studies on Herbimycin A have shown that interruption of tyrosine kinase signaling can induce the expression of recombination-activating genes (Rag1 and Rag2) and promote DNA rearrangements in certain cell types. plos.org Furthermore, some research has noted that broad-spectrum compounds referred to generally as "herbimycin" may alter the expression of Rad51, a critical protein in the homologous recombination repair pathway. ucl.ac.uk
However, these findings are not specific to this compound. The structural differences between Herbimycin A and this compound, such as the pattern of methoxy (B1213986) group substitutions, can lead to different biological activities. nih.gov Without studies specifically investigating this compound, it is not scientifically accurate to extrapolate the effects of Herbimycin A to this compound.
Consequently, due to the absence of direct and detailed research findings, a data table on the modulation of specific DNA repair proteins or pathways by this compound cannot be generated at this time. Further investigation is required to elucidate the specific role, if any, that this compound plays in modulating homologous recombination, non-homologous end joining, or other DNA repair mechanisms.
Preclinical in Vivo Research on Herbimycin B
Efficacy Studies in Animal Models of Disease
Preclinical research has explored the antitumor potential of Herbimycin B in various cancer models. While the closely related compound, Herbimycin A, has been studied in mice bearing BCR/ABL-transfected cells, specific in vivo efficacy data for this compound in this particular model were not identified in the reviewed literature. nih.govashpublications.org
However, the antitumor activity of this compound has been evaluated in a murine model of Ehrlich ascites carcinoma. kitasato-u.ac.jp In these studies, the compound's ability to inhibit tumor growth was assessed. The table below summarizes the findings from an in vivo study on Ehrlich ascites carcinoma.
| Compound | Dose (µg/mouse) | Number of Surviving Mice at Day 31 | Reference |
|---|---|---|---|
| This compound | 25.0 | - | kitasato-u.ac.jp |
| This compound | 12.5 | - | kitasato-u.ac.jp |
| This compound | 6.2 | - | kitasato-u.ac.jp |
| This compound | 3.1 | - | kitasato-u.ac.jp |
Note: The specific number of surviving mice for each dose of this compound was not detailed in the available source material. kitasato-u.ac.jp
Studies on derivatives of the related Herbimycin A have also been conducted against Ehrlich ascites carcinoma, with some derivatives showing higher activities than the parent compound. nih.gov
Proliferative vitreoretinopathy (PVR) is a significant cause of surgical failure following retinal detachment repair, characterized by the formation of contractile membranes on the retina. nih.govresearchgate.net Various kinase inhibitors have been investigated as potential therapeutic agents to prevent PVR. nih.gov The related compound, Herbimycin A, has been tested in a rabbit model of PVR and was found to reduce the number and severity of tractional retinal detachments. scispace.comarvojournals.orgdovepress.com However, based on a review of the available scientific literature, specific preclinical in vivo studies evaluating the efficacy of this compound in animal models of proliferative vitreoretinopathy have not been reported.
Oncological Research Models (e.g., BCR/ABL-transfected tumor models, Ehrlich ascites carcinoma)
Pharmacodynamic Evaluation in Animal Studies
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. In vivo pharmacodynamic studies are crucial for understanding how a compound interacts with its target and modulates cellular pathways within a living organism.
Confirming that a therapeutic compound binds to its intended molecular target within a living system is a critical step in drug development. pelagobio.com This process, known as target engagement, provides direct evidence of the drug's mechanism of action. While methods exist to measure direct target engagement in tissues and organs from preclinical animal models, a review of the available literature did not yield specific studies detailing the in vivo target engagement of this compound.
The cytochrome P450 (CYP) family of enzymes, particularly the CYP1A subfamily, plays a crucial role in the metabolism of various xenobiotics. scirp.orgscirp.org The modulation of these enzymes can have significant implications for drug efficacy and safety. Studies have been conducted on the in vivo effects of the related ansamycin (B12435341) antibiotic, Herbimycin A, on rat hepatic cytochrome P4501A. scirp.orgscirp.org These studies have shown that Herbimycin A can influence the activity and expression of CYP1A1. However, specific preclinical in vivo research on the modulation of hepatic cytochrome P4501A or other cellular pathways in organ tissues by this compound was not found in the reviewed scientific literature.
Research Methodologies for Studying Herbimycin B
In Vitro Assay Development for Hsp90 and PTK Activity
The primary molecular targets of Herbimycin B, Heat Shock Protein 90 (Hsp90) and Protein Tyrosine Kinases (PTKs), are studied using specific in vitro assays. These cell-free systems are crucial for elucidating the direct interaction and inhibitory mechanisms of the compound.
For assessing Hsp90 inhibition, a common method involves a competitive binding assay. nih.gov In this setup, a known Hsp90 binder, such as a biotinylated version of Geldanamycin (B1684428), is immobilized on affinity beads. acs.org Cell lysates containing Hsp90 and its client proteins are then incubated with these beads in the presence of varying concentrations of this compound. The ability of this compound to displace the biotinylated probe from Hsp90 is quantified, providing a measure of its binding affinity and inhibitory potency. nih.gov The disruption of the Hsp90-client protein complex, for instance with the oncoprotein v-Src, is a key indicator of functional inhibition. nih.gov
To measure the inhibition of PTK activity, in vitro kinase assays are employed. nih.govaai.org These assays typically involve immunoprecipitating the target PTK from cell lysates. The immunoprecipitated kinase is then incubated with a substrate and radioactively labeled ATP (e.g., [γ-³²P]ATP). aai.org The transfer of the radioactive phosphate (B84403) group to the substrate is measured as an indicator of kinase activity. By including this compound in the reaction mixture, its direct inhibitory effect on the specific PTK can be determined by the reduction in substrate phosphorylation. nih.govaai.org This method has been used to demonstrate the inhibition of various PTKs, including members of the Src family. nih.gov
Cell-Based Assays for Proliferation, Apoptosis, and Differentiation
To understand the physiological consequences of Hsp90 and PTK inhibition by this compound, a range of cell-based assays are utilized to study its impact on cell proliferation, apoptosis, and differentiation.
Proliferation Assays: The antiproliferative effects of this compound are commonly assessed using colorimetric assays like the MTT assay. researchgate.net This method measures the metabolic activity of cells, which correlates with the number of viable, proliferating cells. Another approach is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which quantifies DNA synthesis, a hallmark of cell proliferation. Flow cytometry can also be employed to analyze the cell cycle distribution of treated cells, revealing cell cycle arrest at specific phases, such as the G1 phase, which contributes to the inhibition of proliferation. researchgate.netthermofisher.com
Apoptosis Assays: The induction of programmed cell death, or apoptosis, by this compound is investigated through various techniques. One of the earliest indicators of apoptosis is the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, which can be detected by the binding of fluorescently labeled Annexin V. promega.com.aunih.gov Another key event in apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. Assays measuring the activity of specific caspases, such as caspase-3/7, are widely used. promega.com.ausigmaaldrich.com Late-stage apoptosis is characterized by DNA fragmentation, which can be visualized and quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. sigmaaldrich.comresearchgate.net Morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, can be observed through microscopy. researchgate.netbmglabtech.com
Differentiation Assays: this compound has been shown to induce differentiation in certain cell types. researchgate.netresearchgate.net The assessment of cellular differentiation involves monitoring changes in cell morphology and the expression of lineage-specific markers. imp.ac.atnews-medical.net For example, in hematopoietic cells, differentiation can be tracked by analyzing the expression of specific cell surface antigens using flow cytometry. imp.ac.at In neuronal cells, differentiation may be observed as neurite outgrowth, which can be quantified by microscopy. jneurosci.org The functional maturation of cells, such as the ability of B cells to produce antibodies, is another key parameter evaluated in differentiation studies. nih.govmdpi.com
Molecular Biology Techniques
Molecular biology techniques are indispensable for dissecting the mechanisms of action of this compound at the level of protein expression, phosphorylation, and gene regulation.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is a fundamental technique used to detect and quantify specific proteins in cell lysates. researchgate.netashpublications.org It is extensively used in this compound research to assess the compound's effects on the expression levels of Hsp90 client proteins and other signaling molecules. dtic.milscirp.org A significant application of this technique is the analysis of protein phosphorylation. researchgate.net By using antibodies that specifically recognize the phosphorylated forms of proteins, researchers can determine the impact of this compound on the activity of signaling pathways regulated by protein kinases. For instance, a decrease in the tyrosine phosphorylation of specific substrates following this compound treatment provides direct evidence of its PTK inhibitory activity within the cellular context. nih.govresearchgate.net
Gene Expression Analysis (e.g., RT-PCR, Northern Blotting)
To investigate how this compound affects gene expression, researchers employ techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Northern blotting. scielo.brnih.gov RT-PCR allows for the sensitive detection and quantification of specific mRNA transcripts. scielo.broaepublish.com This is particularly useful for measuring changes in the expression of genes involved in the heat shock response, cell cycle regulation, and apoptosis. dtic.milnih.gov For example, studies have used RT-PCR to show that this compound can induce the transcription of heat shock protein genes like HSP70 and HSP90. dtic.mil Northern blotting, while less commonly used now, provides information on the size and abundance of specific RNA transcripts. nih.gov More advanced techniques like cDNA microarrays can provide a broader view of the global changes in gene expression induced by this compound, revealing complex regulatory networks. dtic.milnih.gov
Gene Sequencing and Mutagenesis for Biosynthesis Studies
Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for creating novel analogs through genetic engineering. The entire gene cluster responsible for this compound biosynthesis in Streptomyces hygroscopicus has been cloned and sequenced. nih.gov This has allowed for the identification of the polyketide synthase (PKS) genes and the enzymes involved in the post-PKS tailoring steps that result in the final structure of this compound. nih.govresearchgate.net
Gene sequencing provides the blueprint of the biosynthetic pathway. nih.govnih.gov To confirm the function of specific genes within this cluster, gene disruption and mutagenesis studies are performed. nih.gov By inactivating a particular gene, researchers can observe the effect on the production of this compound and identify any accumulated intermediates. This approach has been instrumental in elucidating the roles of various enzymes in the biosynthetic pathway and has opened up possibilities for generating novel derivatives of this compound with potentially improved properties. nih.govresearchgate.net
Imaging Techniques for Cellular Localization and Effects
Imaging techniques are vital for visualizing the subcellular localization of this compound's targets and for observing the morphological changes it induces in cells.
Confocal microscopy is a powerful tool for obtaining high-resolution images of fluorescently labeled molecules within cells. nih.govphysiology.org This technique can be used to study the cellular distribution of proteins like Hsp90 and its client proteins, and to observe how their localization might change upon treatment with this compound. nih.gov For instance, the translocation of signaling proteins from the cytoplasm to the nucleus can be tracked using immunofluorescence staining followed by confocal imaging. nih.gov
Electron microscopy provides even greater resolution, allowing for the detailed examination of subcellular structures. researchgate.netnih.gov It has been used to visualize the ultrastructural changes associated with this compound-induced apoptosis and differentiation. researchgate.net For example, electron micrographs can reveal mitochondrial proliferation and changes in mitochondrial morphology in cells undergoing differentiation in response to this compound. nih.gov These imaging techniques provide a visual context for the biochemical and molecular data obtained from other assays, offering a more complete understanding of this compound's cellular effects.
Animal Model Development and Application for Preclinical Efficacy Assessment
The preclinical evaluation of therapeutic compounds in living organisms is a critical step in drug development, providing essential insights into efficacy and biological activity before human trials. For this compound, a member of the benzoquinone ansamycin (B12435341) family of antibiotics, the application of animal models is fundamental to understanding its potential as a therapeutic agent. mdpi.comacademie-sciences.fr this compound, like its more extensively studied analog Herbimycin A, is recognized as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stability and function of numerous client proteins that are critical for tumor cell growth and survival. nih.gov
While this compound was identified during phenotypic screenings for compounds capable of reversing the transformed phenotype of cells with the v-src oncogene, detailed reports of its specific preclinical efficacy in animal models are not widely available in scientific literature. nih.govresearchgate.net Research and development for this class of Hsp90 inhibitors have largely concentrated on other ansamycins, such as Geldanamycin and Herbimycin A, and their synthetic derivatives. mdpi.comnih.gov
Nevertheless, the established methodologies for assessing these related compounds provide a clear framework for how animal models would be developed and applied to evaluate the preclinical efficacy of this compound. The primary applications would likely focus on oncology, given its mechanism of action, but could extend to other areas where Hsp90 modulation is relevant.
Oncology Models
The principal animal models for assessing the anticancer efficacy of Hsp90 inhibitors like this compound are xenograft models. nih.gov These involve the implantation of human cancer cells into immunodeficient mice, which allows for the growth of human tumors in a living system. mdpi.comscientificarchives.com
Subcutaneous Xenograft Models: This is the most common type of xenograft model where human tumor cells are injected under the skin of an immunodeficient mouse (e.g., NOD/SCID or Rag2 knockout mice). The primary endpoint is the measurement of tumor volume over time to assess tumor growth inhibition. This model would be used to evaluate the efficacy of this compound against a wide array of cancers.
Orthotopic Xenograft Models: To better replicate the tumor microenvironment, cancer cells are implanted into the corresponding organ in the mouse (e.g., human pancreatic cells into a mouse pancreas). These models are more complex but offer a more clinically relevant assessment of tumor progression and response to therapy.
Patient-Derived Xenograft (PDX) Models: In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. scientificarchives.com These models are considered to better retain the characteristics of the original human tumor, including its heterogeneity, making them a powerful tool for predicting clinical response. mdpi.com The efficacy of this compound would be assessed by monitoring tumor growth and potentially specific biomarker changes within the tumor tissue.
Models for Other Therapeutic Areas
The function of Hsp90 and its client proteins extends beyond cancer, suggesting potential applications for this compound in other diseases.
Neuroprotection Models: The role of protein kinases and cellular stress pathways in neurodegenerative diseases and acute brain injury (like stroke) makes this a potential area of investigation. Animal models of stroke, often created by inducing focal cerebral ischemia in rats or mice, could be used to assess whether this compound has neuroprotective effects, typically measured by infarct volume and neurological deficit scores.
Anti-inflammatory and Fibrotic Disease Models: Given the involvement of Hsp90 client proteins in inflammatory signaling, models of inflammatory conditions, such as inflammatory pulmonary disorders, could be employed. justia.com Efficacy would be determined by measuring inflammatory markers and assessing tissue pathology.
The table below conceptualizes the application of various animal models for the preclinical efficacy assessment of this compound, based on established methodologies for its compound class.
Table 1: Conceptual Framework for Animal Model Application in this compound Preclinical Efficacy Studies
| Therapeutic Area | Animal Model | Potential Efficacy Endpoints |
|---|---|---|
| Oncology | Subcutaneous Human Tumor Xenograft (e.g., breast, colon cancer cell lines in immunodeficient mice) | - Tumor growth inhibition- Reduction in tumor volume/weight- Analysis of Hsp90 client protein degradation (e.g., v-Src, Raf-1) in tumor tissue |
| Patient-Derived Xenograft (PDX) Model | - Delay in tumor growth- Regression of established tumors- Biomarker modulation in tumor tissue | |
| Neurology | Rodent Model of Focal Ischemic Stroke | - Reduction in cerebral infarct volume- Improvement in neurological outcome scores- Assessment of neuronal apoptosis |
| Anti-inflammatory | Murine Model of Induced Pulmonary Fibrosis | - Reduction in inflammatory cell infiltration- Decrease in fibrotic markers in lung tissue- Improvement in lung function parameters |
Emerging Research Directions and Future Challenges for Herbimycin B Studies
Discovery of Novel Herbimycin B Analogs
The core structure of the herbimycins offers a scaffold for the discovery and synthesis of new analogs with potentially enhanced or novel biological activities. Research in this area focuses on isolating new natural variants and creating semi-synthetic derivatives.
This compound is a naturally occurring isomer of Herbimycin A and C. academie-sciences.frresearchgate.net The ongoing exploration of microbial diversity has led to the discovery of other natural herbimycin analogs. For instance, a study on Streptomyces sp. CPCC 200291 yielded two new herbimycin analogs, 4,5-dihydro-(4S)-4-hydroxythis compound and (15S)-15-hydroxythis compound. doi.org Similarly, investigation of Streptomyces sp. RM-7-15, an actinomycete from a unique thermal vent environment, led to the isolation of three new analogs designated herbimycins D, E, and F. nih.gov
Genetic engineering of the herbimycin biosynthetic gene cluster in S. hygroscopicus also represents a frontier for creating novel analogs. nih.gov By understanding and manipulating the polyketide synthase (PKS) and post-PKS tailoring enzymes, researchers can generate derivatives with altered substitution patterns, which may lead to different bioactivity profiles. nih.govresearchgate.net The synthesis of halogenated and other derivatives of the related Herbimycin A has shown that modifications to the ansa chain can result in compounds with higher activity in certain models. doi.org These approaches could be applied to this compound to explore its structure-activity relationship (SAR) more deeply. scispace.com
| Analog Name | Source Organism | Key Structural Feature/Modification | Reference |
|---|---|---|---|
| Herbimycin D | Streptomyces sp. RM-7-15 | Contains a mercaptoacetamide group | nih.gov |
| Herbimycin E | Streptomyces sp. RM-7-15 | Features a C-19 substitution pattern | nih.gov |
| Herbimycin F | Streptomyces sp. RM-7-15 | Contains a hydroquinone (B1673460) moiety instead of the C-19 mercaptoacetamide | nih.gov |
| 4,5-dihydro-(4S)-4-hydroxythis compound | Streptomyces sp. CPCC 200291 | A dihydrogenated and hydroxylated derivative of this compound | doi.org |
| (15S)-15-hydroxythis compound | Streptomyces sp. CPCC 200291 | A hydroxylated derivative of this compound at the C-15 position | doi.org |
Repurposing this compound for New Research Areas
Drug repurposing, the process of finding new uses for existing compounds, offers a cost-effective and accelerated path for therapeutic development. acs.orgnih.govnih.gov this compound and its parent compounds were first identified for their herbicidal, antifungal, and weak antibacterial properties before their potent anticancer activities were discovered. nih.govmdpi.comnih.gov This historical shift from agricultural to oncological research is a prime example of repurposing.
Emerging research continues to identify new potential applications for herbimycins. A computational drug repurposing study identified "Herbimycin" as a potential therapeutic agent for hidradenitis suppurativa/acne inversa. oup.com The study predicted that herbimycin could modulate the activity of target molecules like matrix metalloproteinase 1 (MMP1) and matrix metalloproteinase 9 (MMP9), which are implicated in the disease's pathology. oup.com
Furthermore, the foundational activity of herbimycins as Hsp90 inhibitors opens doors to research in areas beyond cancer where Hsp90 plays a critical role, such as in neurodegenerative diseases and viral infections. nih.govacs.org For example, while the novel analogs Herbimycin D, E, and F were found to be inactive in cancer cell cytotoxicity assays, their ability to bind Hsp90 suggests they could be valuable as non-toxic Hsp90 inhibitors for research into neurodegenerative conditions. nih.gov The potent anti-tobacco mosaic virus (anti-TMV) activity of this compound also points towards its potential as a lead compound in the development of antiviral agents. nih.govkitasato-u.ac.jp
Advanced Methodologies for Comprehensive this compound Analysis
The structural complexity of this compound necessitates the use of sophisticated analytical techniques for its isolation, characterization, and quantification. Modern analytical chemistry provides a powerful toolkit for in-depth studies of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and isolation of herbimycins from complex fermentation broths. nih.gov For structural elucidation, a combination of spectroscopic methods is essential. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including COSY, HSQC, and HMBC, are critical for determining the complex connectivity and stereochemistry of the ansa chain and the benzoquinone core. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is vital for confirming the molecular formula and identifying novel analogs in crude extracts. nih.govnih.gov Advanced MS-based approaches like molecular networking are being used to rapidly dereplicate known compounds and highlight potentially new metabolites in microbial extracts, streamlining the discovery process. researchgate.net For determining the absolute configuration of new chiral centers in novel analogs, specialized chemical methods like Marfey's analysis are employed in conjunction with spectroscopic data. researchgate.net These advanced methodologies are indispensable for ensuring the purity, identity, and structural integrity of this compound and its derivatives in all stages of research.
| Methodology | Application in this compound Studies | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and isolation from culture extracts. | nih.gov |
| 2D Nuclear Magnetic Resonance (NMR) (COSY, HSQC, HMBC) | Complete structural elucidation and determination of atom connectivity. | nih.govnih.gov |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Accurate mass measurement to determine the elemental composition and molecular formula. | nih.govnih.gov |
| LC-MS based Molecular Networking | Rapidly identifying known compounds and highlighting novel analogs in complex mixtures. | researchgate.net |
| Marfey's Analysis | Determining the absolute configuration of amino acid or other chiral components. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
